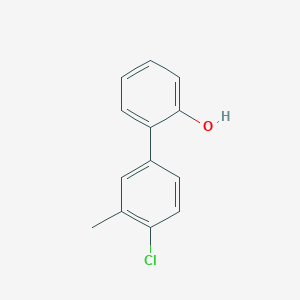

2-(4-Chloro-3-methylphenyl)phenol

Descripción

Propiedades

IUPAC Name |

2-(4-chloro-3-methylphenyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO/c1-9-8-10(6-7-12(9)14)11-4-2-3-5-13(11)15/h2-8,15H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXSRWYFMOGOBPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC=CC=C2O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20683516 | |

| Record name | 4'-Chloro-3'-methyl[1,1'-biphenyl]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20683516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261959-46-9 | |

| Record name | 4'-Chloro-3'-methyl[1,1'-biphenyl]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20683516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Chloro-3-methylphenol can be synthesized through the monochlorination of 3-methylphenol at position 4. The reaction involves the use of chlorinating agents such as chlorine gas or sodium hypochlorite in the presence of a catalyst . Another method involves the reaction of 3-methylphenol with ammonium chloride and oxone in acetonitrile .

Industrial Production Methods

In industrial settings, the production of 4-chloro-3-methylphenol typically involves large-scale chlorination processes. The reaction is carried out in a controlled environment to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in optimizing the production process .

Análisis De Reacciones Químicas

Types of Reactions

4-Chloro-3-methylphenol undergoes various chemical reactions, including:

Substitution: It can undergo electrophilic aromatic substitution reactions, where the chlorine or methyl group can be replaced by other substituents.

Reduction: The compound can be reduced to form corresponding phenolic derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) and metal catalysts.

Substitution: Chlorinating agents like chlorine gas or sodium hypochlorite.

Reduction: Reducing agents such as sodium borohydride (NaBH₄).

Major Products Formed

Oxidation: Quinone intermediates.

Substitution: Various substituted phenols.

Reduction: Reduced phenolic derivatives.

Aplicaciones Científicas De Investigación

Industrial Applications

- Antiseptic and Disinfectant

- Preservative in Products

- Chemical Intermediate

Case Study 1: HPLC Analysis for Dermal Penetration

A study developed a rapid HPLC method to analyze the dermal penetration of CMP from metalworking fluids. The findings indicated that CMP could penetrate skin barriers, emphasizing the need for safety measures during handling .

Case Study 2: Environmental Impact Assessment

Research conducted on the environmental impact of CMP highlighted its toxicity to aquatic organisms. The compound was found to be readily biodegradable but posed risks when released into water systems during industrial processes .

Safety and Toxicological Data

| Parameter | Value |

|---|---|

| LD50 Oral (Rat) | 1830 mg/kg |

| LD50 Dermal (Rat) | >2000 mg/kg |

| Classification | Not classifiable as to human carcinogenicity (EPA Group D) |

CMP is considered hazardous by inhalation and skin absorption, necessitating proper handling protocols in industrial environments .

Mecanismo De Acción

The mechanism of action of 4-chloro-3-methylphenol involves its interaction with microbial cell membranes. It disrupts the cell membrane integrity, leading to leakage of cellular contents and eventual cell death . The compound’s antimicrobial activity is attributed to its ability to denature proteins and inactivate enzymes within the microbial cells .

Comparación Con Compuestos Similares

Structural Analogues

4-Chloro-3-methylphenol (C₇H₇ClO)

- Structure: A monosubstituted phenol with chlorine (para) and methyl (meta) groups on a single benzene ring.

- Key Differences: Lacks the biphenyl backbone of 2-(4-chloro-3-methylphenyl)phenol, resulting in lower molecular weight (154.58 g/mol) and higher solubility in polar solvents .

- Acidity: The phenol group has a pKa ~9.5–10, typical for chlorophenols. The methyl group slightly reduces acidity compared to unsubstituted 4-chlorophenol (pKa ~9.4) .

Methyl 2-(4-Chloro-3-methylphenyl)-2-oxoacetate (C₁₀H₉ClO₃)

- Structure: Features a ketone and ester group instead of a phenol, attached to the 4-chloro-3-methylphenyl moiety.

- Key Differences: The ester group increases lipophilicity, making it less water-soluble than 2-(4-chloro-3-methylphenyl)phenol. Molecular weight: 212.63 g/mol .

2-(4-Chlorophenyl)-3-methylbutyric acid (C₁₁H₁₃ClO₂)

- Structure : A carboxylic acid derivative with a 4-chlorophenyl group.

- Key Differences: The carboxylic acid group (pKa ~4–5) is significantly more acidic than the phenol group in the target compound. Molecular weight: 228.68 g/mol .

Physical and Chemical Properties

Q & A

Q. What are the recommended synthetic routes for 2-(4-Chloro-3-methylphenyl)phenol, and how can reaction conditions be optimized?

Answer: The synthesis typically involves multi-step organic reactions, such as Friedel-Crafts alkylation or Suzuki-Miyaura coupling, to introduce the chloro-methylphenyl group onto the phenolic backbone. Key considerations include:

- Temperature control : Reactions are often conducted at 60–80°C to balance reactivity and side-product formation.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while toluene is used for reflux conditions.

- Catalysts : Pd-based catalysts (e.g., Pd(PPh₃)₄) are effective for cross-coupling steps .

- Monitoring : Thin-layer chromatography (TLC) with UV visualization ensures intermediate purity, while quenching with aqueous NaHCO₃ minimizes acidic byproducts .

Q. Table 1: Key Physical Properties (from analogous compounds)

| Property | Value | Method/Citation |

|---|---|---|

| Melting Point | 66°C | Differential Scanning Calorimetry |

| Water Solubility (20°C) | 3.8 g/L | Gravimetric Analysis |

| Flash Point | 118°C | ASTM D93 |

Q. Which spectroscopic techniques are most effective for structural confirmation?

Answer:

- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃ groups (δ ~2.3 ppm for methyl) and aromatic protons (δ 6.8–7.5 ppm). Coupling patterns resolve ortho/meta substituents .

- FT-IR : Confirm phenolic -OH stretch (broad ~3200 cm⁻¹) and C-Cl vibration (750 cm⁻¹) .

- Mass Spectrometry (HRMS) : Use ESI+ to detect [M+H]⁺ with <2 ppm mass error for molecular formula validation .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in hydrogen bonding patterns?

Answer: Single-crystal X-ray diffraction (SCXRD) paired with graph-set analysis (e.g., using SHELXL or WinGX ) identifies hydrogen-bonding motifs:

Q. How should researchers address contradictions in solubility data across studies?

Answer: Discrepancies often arise from:

- Purity : Recrystallize the compound using ethanol/water (7:3 v/v) and verify purity via HPLC (>98% area) .

- Temperature dependence : Measure solubility at 20°C, 25°C, and 37°C to construct van’t Hoff plots for thermodynamic analysis .

- Polymorphism : Use DSC to detect polymorphic transitions affecting solubility .

Q. What strategies improve yield in multi-step syntheses?

Answer:

- Intermediate stabilization : Protect the phenolic -OH as a tert-butyldimethylsilyl (TBS) ether during reactive steps .

- Catalyst screening : Test Pd/C, Pd(OAc)₂, or NiCl₂(dppe) for coupling steps to optimize turnover number (TON).

- Flow chemistry : Continuous flow reactors reduce side reactions in exothermic steps (e.g., Claisen rearrangement) .

Data Analysis & Methodological Challenges

Q. How can computational methods supplement experimental data for this compound?

Answer:

- DFT calculations (B3LYP/6-311+G(d,p)) : Predict NMR chemical shifts and compare with experimental data to validate stereochemistry .

- Molecular docking : Screen for potential biological targets (e.g., enzyme active sites) using AutoDock Vina, focusing on halogen-bonding interactions from the chloro-methyl group .

Q. What are best practices for resolving overlapping signals in NMR spectra?

Answer:

- 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals via J-coupling correlations.

- Variable temperature NMR : Elevate temperature to 40°C to reduce rotational barriers and sharpen peaks .

- Solvent optimization : Use deuterated DMSO-d₆ to enhance solubility and shift residual solvent peaks away from critical regions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.